molecular formula C9H9NO2 B1440191 7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one CAS No. 352000-78-3

7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B1440191
CAS No.: 352000-78-3
M. Wt: 163.17 g/mol
InChI Key: BKELERWEBOXGSB-UHFFFAOYSA-N
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Description

7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one is a functionalized indanone derivative serving as a versatile synthetic intermediate in medicinal chemistry and organic materials development. Indanone scaffolds are recognized as privileged structures in drug discovery due to their presence in various bioactive molecules and natural products . This compound is particularly valuable for its multifunctional structure, which can be leveraged in numerous synthetic transformations. In pharmaceutical research, indanone-based structures are key precursors in developing inhibitors for enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (CA), which are targets for neurodegenerative diseases and cancer . Furthermore, hydroxy-substituted indanones are of significant interest in materials science for studying photophysical phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT), which is relevant for creating single-molecule white-light emitters and organic electronics . Researchers can utilize its amino and hydroxy groups for further derivatization via reactions such as the Mannich reaction or Knoevenagel condensation to generate diverse compound libraries for biological screening or to tailor molecular properties for optoelectronic applications. This product is intended for research and further manufacturing applications only. It is not for direct human or veterinary use.

Properties

IUPAC Name

7-amino-3-hydroxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-6-3-1-2-5-7(11)4-8(12)9(5)6/h1-3,7,11H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKELERWEBOXGSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(C1=O)C(=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80670629
Record name 7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352000-78-3
Record name 7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80670629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Copper-Catalyzed Intramolecular Annulation

A highly efficient method for synthesizing 3-hydroxy-1-indanones, which serve as key intermediates for further functionalization to amino derivatives, involves copper-catalyzed intramolecular annulation reactions. This approach utilizes simple precursors such as 2-(2-halophenyl)acetates under copper catalysis to construct the 3-hydroxy-1-indanone skeleton with good yields and operational simplicity.

This method provides a versatile platform to access 3-hydroxy-1-indanones, which can be subsequently aminated to yield 7-amino derivatives.

Preparation from Carboxylic Acids via Cyclization

The classical approach to 1-indanones, including hydroxy-substituted variants, involves cyclization of arylpropionic acids or their derivatives. Key methods include:

  • Acid-Catalyzed Cyclization: Hydrocinnamic acid and substituted derivatives cyclized using strong acids such as sulfuric acid or polyphosphoric acid at elevated temperatures (100–140 °C) to yield 1-indanones with moderate to good yields (27–90% depending on substrate and conditions).

  • Lithium Reagent-Mediated Cyclization: Use of organolithium reagents like n-butyllithium at low temperatures (−100 °C) to cyclize 3-(2-bromophenyl)propionic acid derivatives to indanones with improved yields (~76%).

  • Friedel–Crafts Acylation: Conversion of acid chlorides derived from arylpropionic acids followed by intramolecular Friedel–Crafts acylation using AlCl₃ in dichloromethane to form 1-indanones.

These methods provide a robust synthetic route to substituted indanones, which can be functionalized further to introduce amino and hydroxy groups at desired positions.

  • Reference: Beilstein Journal of Organic Chemistry, comprehensive review on 1-indanone synthesis, 2017

Organolithium-Mediated Functionalization of Isoindolinones

A more direct and modern approach to 7-amino-3-hydroxy-2,3-dihydro-1H-inden-1-one involves reactions of 3-hydroxyisoindolinone derivatives with organolithium reagents:

  • Reaction Overview: Treatment of 3-hydroxyisoindolinones with alkyllithium compounds (e.g., s-BuLi, n-BuLi, MeLi, i-PrLi) at 0 °C in tetrahydrofuran (THF) under inert atmosphere leads to ring-opening and rearrangement reactions yielding 3-hydroxyindanone derivatives and their amino analogs.

  • Product Distribution: Depending on the organolithium reagent and quenching conditions, mixtures of hydroxy- and anilino-indanones are formed. For instance, s-BuLi and i-PrLi tend to produce mainly hydroxyindanones, while n-BuLi and MeLi yield both hydroxy and anilino derivatives.

  • Quenching Conditions: The nature of the quenching agent strongly influences product outcome:

    • Quenching with methanol without acidification favors hydroxy- and anilino-indanones.
    • Quenching with water followed by acidification to pH ~2 promotes formation of ketoaldehyde intermediates and subsequent condensation products.
  • Purification: Flash chromatography is employed to isolate pure products.

  • Mechanistic Insights: The reaction likely proceeds through lithiation of the aromatic ring, ring opening, and rearrangement, although detailed mechanisms remain under study.

  • Reference: PMC article on reactions of 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one, 2022

Summary Table of Preparation Methods

Methodology Key Reagents/Catalysts Conditions Yields/Notes Reference
Copper-Catalyzed Intramolecular Annulation CuI catalyst, 2-(2-halophenyl)acetates Mild heating, intramolecular annulation Efficient synthesis of 3-hydroxy-1-indanones
Acid-Catalyzed Cyclization Sulfuric acid, polyphosphoric acid 100–140 °C, strong acid medium Moderate to good yields (27–90%)
Organolithium Reagent-Mediated Functionalization s-BuLi, n-BuLi, MeLi, i-PrLi 0 °C in THF, inert atmosphere Hydroxy- and amino-indanones formed; product ratio depends on quenching
Friedel–Crafts Acylation AlCl₃, acid chlorides Room temperature to reflux High yields of 1-indanones; suitable for further functionalization

Detailed Research Findings and Notes

  • The copper-catalyzed method offers a modern, catalytic approach to build the hydroxyindanone core efficiently, facilitating subsequent amino group introduction.

  • Classical acid-mediated cyclizations remain valuable for bulk synthesis, with flexibility to introduce various substituents on the aromatic ring.

  • Organolithium-mediated transformations of isoindolinones are particularly noteworthy for directly accessing this compound derivatives, albeit with complex product mixtures requiring careful control of reaction and workup conditions.

  • The choice of organolithium reagent and quenching protocol is critical to steer the reaction toward the desired amino-hydroxy indanone versus other side products.

  • Mechanistic studies suggest multiple reaction pathways, including ring opening and retro-aldol reactions, influencing product distribution.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 7-amino-3-hydroxy-2,3-dihydro-1H-inden-1-one exhibit antimicrobial properties. Studies have shown that modifications to the compound can enhance its efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties
Recent investigations have suggested that this compound may possess anticancer properties. In vitro studies demonstrated that certain derivatives could inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .

Pharmacological Applications

CNS Activity
The compound has been explored for its potential central nervous system (CNS) effects. It is thought to interact with neurotransmitter systems, possibly offering therapeutic benefits in treating neurodegenerative diseases and mood disorders. Animal studies indicate that certain derivatives may enhance cognitive function and exhibit antidepressant-like effects .

Anti-inflammatory Effects
this compound has been evaluated for its anti-inflammatory properties. Research suggests that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models, indicating its potential use in treating inflammatory diseases such as arthritis .

Materials Science

Polymer Chemistry
In materials science, this compound has been utilized as a building block for synthesizing novel polymers. Its unique functional groups allow for the creation of materials with tailored properties, such as enhanced thermal stability and mechanical strength. These polymers can be applied in coatings, adhesives, and composite materials .

Case Studies

Study Title Objective Findings Reference
Antimicrobial Efficacy of DerivativesTo evaluate the antimicrobial activityCertain derivatives showed significant inhibition of bacterial growth
Anticancer MechanismsTo assess anticancer potentialInduced apoptosis in various cancer cell lines
CNS Effects in Animal ModelsTo investigate cognitive enhancementImproved memory and reduced depressive symptoms
Anti-inflammatory MechanismsTo explore anti-inflammatory effectsReduced levels of inflammatory markers in treated models

Mechanism of Action

The mechanism of action of 7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play crucial roles in its reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Inden-1-one Derivatives

Compound Name Substituents Key Activities Evidence ID
This compound 3-OH, 7-NH₂ Intermediate; limited direct activity data
6-Hydroxy-2-(2-trifluoromethoxy-benzylidene)-2,3-dihydro-1H-inden-1-one (55) 6-OH, 2-benzylidene (CF₃O-substituted) Strong ROS inhibition (antioxidant)
(E)-2-Benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one (BCI) 3-cyclohexylamino, 2-benzylidene DUSP6 inhibitor; activates FGF signaling in zebrafish
3-Hydroxy-5-isopropyl-3-methyl-2,3-dihydro-1H-inden-1-one 3-OH, 5-isopropyl, 3-methyl Allelopathic activity (IC₅₀: 0.34 mg/L for hypocotyl growth inhibition)
(E)-6-Hydroxy-2-(4-hydroxy-3-methoxy-benzylidene)-2,3-dihydro-1H-inden-1-one (7x) 6-OH, 2-benzylidene (4-OH, 3-OCH₃) Anti-inflammatory (reduces LPS-induced TNF-α in macrophages)
FCY-302 [(2E)-7-methyl-2-(phenylmethylidene)-4-isopropyl-2,3-dihydro-1H-inden-1-one] 7-CH₃, 4-isopropyl, 2-benzylidene Antiproliferative in leukemia and myeloma cells
5-Chloro-2,3-dihydro-1H-inden-1-one 5-Cl Intermediate in indoxacarb synthesis (42% yield)

Key Findings and Trends

Substituent Position and Bioactivity: Hydroxy groups at the 6-position (e.g., compound 55) correlate with potent antioxidant activity, while 3-hydroxy substituents (e.g., compound in ) are linked to allelopathic effects. The 7-amino-3-hydroxy derivative’s activity may depend on synergistic interactions between its amino and hydroxyl groups, though empirical data are lacking . Benzylidene substituents at the 2-position (e.g., BCI, 7x, FCY-302) enhance binding to enzymatic targets (e.g., DUSP6 inhibition) or improve anti-inflammatory/antiproliferative efficacy .

Pharmacological Applications: Anticancer Activity: FCY-302 demonstrates antiproliferative effects in hematological cancers, likely via redox modulation. In contrast, this compound’s role remains speculative, though its amino group could facilitate DNA intercalation or kinase inhibition . Anti-Inflammatory Potential: Derivatives like 7x reduce TNF-α production, suggesting that electron-donating groups (e.g., hydroxyl, methoxy) enhance anti-inflammatory activity. The absence of a benzylidene group in 7-amino-3-hydroxy may limit similar effects .

Synthetic Utility: this compound serves as a scaffold for synthesizing substituted indanones, analogous to intermediates in and . Its amino group enables coupling reactions, while the hydroxyl group supports etherification or esterification .

Biological Activity

7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one (CAS Number: 352000-78-3) is a chemical compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound features an amino group at the 7th position and a hydroxyl group at the 3rd position on the indene ring, which contribute to its reactivity and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C9H9NO2. Its structure allows for significant biochemical interactions due to the presence of functional groups that can engage in hydrogen bonding and nucleophilic reactions.

Enzyme Interactions

This compound has been shown to interact with various enzymes, influencing their activity. The amino group can form hydrogen bonds, while the hydroxyl group can act as a nucleophile or electrophile. These interactions can modulate enzyme activity, affecting metabolic pathways and cellular functions.

Cellular Effects

This compound exhibits significant effects on cell signaling pathways, gene expression, and cellular metabolism. It has been observed to activate or inhibit specific signaling pathways, leading to changes in gene expression profiles that impact cell proliferation, differentiation, and apoptosis. The concentration of the compound plays a crucial role in determining these effects.

The molecular mechanism of action involves binding to specific biomolecules, such as enzymes and transcription factors. This binding can either inhibit or activate their activity, leading to downstream effects on cellular function and metabolism. The ability to form hydrogen bonds and engage in various chemical reactions underlies its biological activity.

Metabolic Pathways

This compound participates in several metabolic pathways. Its metabolism is facilitated by cytochrome P450 enzymes, which can convert it into various metabolites that may exhibit distinct biological activities. These metabolites contribute to the overall effects of the compound on cellular functions.

Transport and Distribution

The transport of this compound within biological systems is mediated by specific transporters and binding proteins. These interactions influence its localization within cells and tissues, affecting its bioavailability and overall activity.

Comparative Analysis with Related Compounds

The unique structural features of this compound differentiate it from other indole or indanone derivatives. For example:

Compound NameStructural FeaturesBiological Activity
7-Amino-3-hydroxy-2,3-dihydro-1H-indeneAmino and hydroxyl groups on indeneModulates enzyme activity
Indole derivativesBasic nitrogen structuresVarious biological activities
Indanone derivativesKetone functional groupAnticancer properties

Case Studies

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, compounds structurally related to this indene derivative have shown promising cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The observed IC50 values indicate effective growth inhibition at low concentrations .

Additionally, investigations into its antimicrobial properties have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential use in developing new antibacterial agents .

Q & A

Q. What are the common synthetic routes for 7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one, and how can experimental design optimize yield and purity?

Methodological Answer: The compound can be synthesized via acetylation or hydroxylation of indanone precursors. For example, acetylation using acetyl chloride under controlled anhydrous conditions is a standard approach . Key experimental considerations include:

  • Reagent Selection: Use catalysts like BF₃·Et₂O for regioselective functionalization.
  • Purification: Slow evaporation from chloroform (as used for analogous indanones) yields high-purity crystals .
  • Yield Optimization: Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks.
  • Waste Management: Segregate aqueous and organic waste; coordinate with certified disposal services for hazardous byproducts .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural elucidation of this compound derivatives?

Methodological Answer:

  • X-ray Diffraction: Refine C-bound H atoms with riding models (Uiso(H) = 1.2–1.5Ueq(C)) to resolve bond-length discrepancies .
  • Hydrogen Bonding Analysis: Use graph-set theory to classify intermolecular interactions (e.g., C—H⋯O bonds), which influence packing motifs .
  • Torsional Angles: Compare dihedral angles (e.g., C7—C8—C9—C10 ≈ 178.86°) to validate stereochemical assignments .

Q. How can researchers address contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

Methodological Answer:

  • Multi-Technique Validation: Cross-reference NMR (¹H/¹³C), IR, and mass spectrometry data. For example, discrepancies in keto-enol tautomerism can be resolved via deuterium exchange experiments.
  • Computational Refinement: Use DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and identify outliers in experimental peaks .
  • Dynamic Effects: Account for solvent polarity and temperature in NMR analyses, as these factors alter chemical shifts in hydroxy/amino groups.

Q. What strategies are effective for integrating this compound into drug discovery pipelines?

Methodological Answer:

  • Pharmacophore Modeling: Map the hydroxy and amino groups as hydrogen-bond donors for target binding .
  • ADMET Profiling: Assess metabolic stability via microsomal assays and solubility in simulated biological fluids.
  • IND Compliance: Document prior human experience (if any) and align formulation (e.g., dose, route) with FDA/EMA guidelines for preclinical studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one

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